1,5-Dichlorohexamethyltrisiloxane CAS number 3582-71-6
1,5-Dichlorohexamethyltrisiloxane CAS number 3582-71-6
An In-Depth Technical Guide to 1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6) for Advanced Synthesis and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 1,5-Dichlorohexamethyltrisiloxane, a versatile chlorosiloxane intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of properties to deliver a foundational understanding of its reactivity, applications, and the causal logic behind its use in complex synthetic workflows.
Core Molecular Identity and Physicochemical Profile
1,5-Dichlorohexamethyltrisiloxane is an organosilicon compound belonging to the chlorosiloxane chemical family.[1] Its structure is defined by a linear trisiloxane backbone capped with two reactive chlorine atoms. This bifunctionality is central to its utility as a chemical intermediate for synthesizing more complex silicone-containing molecules.[2]
Key Identifiers:
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IUPAC Name: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
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CAS Number: 3582-71-6[3]
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Molecular Formula: C₆H₁₈Cl₂O₂Si₃[3]
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Synonyms: Hexamethyldichlorotrisiloxane, Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane[1][2][5]
The physical properties of this compound are summarized in the table below, providing critical data for experimental design and process control.
| Property | Value | Unit | Source |
| Appearance | Clear, colorless liquid | - | [5][6][7][8] |
| Melting Point | -53 | °C | [5][6][7][8] |
| Boiling Point | 184 | °C | [5][6][7][8][9] |
| Density | 1.018 | g/mL at 25 °C | [6][8][9] |
| Refractive Index | 1.405-1.41 | n20/D | [7][8][9] |
| Flash Point | 76 | °C | |
| Hydrolytic Sensitivity | Reacts rapidly with moisture | - | [8] |
Fundamental Reactivity: The Si-Cl Bond
The synthetic utility of 1,5-dichlorohexamethyltrisiloxane is dominated by the reactivity of its two terminal silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity is the cornerstone of its application in organic synthesis and materials science.
Hydrolytic Instability: A Critical Handling Parameter
The most immediate and critical reaction of this compound is its hydrolysis. It reacts readily with water, and even ambient moisture, to liberate hydrogen chloride (HCl) gas.[1] This reaction proceeds via nucleophilic attack of water on the electrophilic silicon center, leading to the formation of silanols (Si-OH). These silanol intermediates are often unstable and can readily condense with other silanols or unreacted chlorosilanes to form larger siloxane linkages.
This high sensitivity to moisture necessitates stringent handling conditions. The compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent degradation and the hazardous evolution of HCl gas.[1]
Core Applications in Research and Drug Development
The specific chemical reactivity of 1,5-dichlorohexamethyltrisiloxane underpins its utility in several high-value applications.
Intermediate in Silicone Synthesis
Its primary role is as a chemical intermediate for producing more complex silicone compounds and polymers. [2][7]By reacting the terminal chlorine atoms with different functional groups, researchers can synthesize custom trisiloxanes with tailored properties for applications such as:
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High-performance fluids and lubricants.
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Adhesives and sealants. [7]* Precursors for silicone resins and elastomers.
Surface Modification and Coupling Agents
The ability of the Si-Cl groups to react with hydroxyl groups on surfaces (like glass, silica, or metal oxides) makes this compound effective for surface modification. [2][7]This process can be used to:
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Impart Hydrophobicity: Rendering surfaces water-repellent. [7]* Act as a Coupling Agent: Creating a durable chemical bridge between inorganic substrates and organic polymers, enhancing adhesion and composite material performance. [2][7]
Protecting Group Chemistry in Drug Synthesis
In the multistep synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. [10][11]Silyl ethers are among the most common and versatile protecting groups for hydroxyl (-OH) functionalities. [12] While 1,5-dichlorohexamethyltrisiloxane is not itself a protecting group, it serves as a reagent to introduce a disiloxane-containing bridge, effectively protecting two hydroxyl groups simultaneously. This is particularly useful for diols where maintaining the spatial relationship between the two hydroxyls is important. The resulting protected compound is stable under a variety of conditions (e.g., basic, reductive, oxidative), allowing for chemical transformations elsewhere in the molecule. [12]The protecting group can later be selectively removed under acidic conditions or by using a fluoride ion source (e.g., TBAF). [12] The integration of such protection-deprotection strategies is a cornerstone of modern drug discovery and development, enabling the synthesis of complex molecular architectures. [10]
Experimental Protocol: Protection of a 1,2-Diol
This section provides a representative, self-validating protocol for the protection of a generic 1,2-diol using 1,5-dichlorohexamethyltrisiloxane. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To protect the diol functionality of Substrate-A as a disiloxane-bridged ether.
Materials:
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Substrate-A (containing a 1,2-diol)
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1,5-Dichlorohexamethyltrisiloxane (CAS 3582-71-6)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine or Imidazole
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
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Standard glassware (round-bottom flask, dropping funnel), oven-dried
Step-by-Step Methodology:
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System Preparation (Causality: Exclusion of Water): All glassware is oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas (Argon). This step is critical to remove adsorbed water, which would otherwise hydrolyze the reagent, reducing yield and generating corrosive HCl. [1]2. Reagent Setup (Causality: Stoichiometry and Solvation): In a prepared round-bottom flask under an Argon atmosphere, dissolve Substrate-A (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM. The substrate is dissolved to ensure a homogeneous reaction mixture. Pyridine acts as both a nucleophilic catalyst and the acid scavenger required to neutralize the two equivalents of HCl produced. A slight excess ensures complete neutralization.
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Reagent Addition (Causality: Controlled Reaction Rate): Cool the solution to 0°C in an ice bath. Add 1,5-dichlorohexamethyltrisiloxane (1.05 eq) dropwise via a syringe or dropping funnel over 15 minutes. The cooling and slow addition are crucial to manage the exothermicity of the reaction and prevent potential side reactions. A small excess of the silylating agent ensures the complete conversion of the starting material.
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Reaction Monitoring (Causality: Validation of Completion): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (Substrate-A) is no longer visible. This provides empirical evidence that the protection step is complete.
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Aqueous Workup (Causality: Reagent Quenching and Purification): Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. This quenches any remaining reactive chlorosilanes and neutralizes the pyridinium hydrochloride salt. Extract the aqueous layer twice with DCM.
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Washing (Causality: Removal of Impurities): Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove bulk water from the organic phase, improving the efficiency of the final drying step.
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Drying and Filtration (Causality: Final Water Removal): Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent. This is the final step to ensure the isolated product is free of water.
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Solvent Removal and Purification (Causality: Isolation of Product): Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude oil or solid can then be purified by flash column chromatography on silica gel to yield the pure protected product.
Safety, Handling, and Storage
The high reactivity of 1,5-dichlorohexamethyltrisiloxane necessitates rigorous safety protocols.
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Hazards: The compound is classified as a combustible liquid and causes severe skin burns and eye damage. [1]Upon contact with moisture, it releases irritating and corrosive hydrogen chloride gas. [1]* Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:
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Neoprene or nitrile rubber gloves. [1] * Chemical safety goggles and a full-face shield. [1] * A flame-retardant lab coat.
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For situations with potential vapor exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended. [1]* Handling: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge. [1][13]Avoid all contact with skin and eyes and do not breathe the vapors. [1]* Storage: Store in a cool, well-ventilated, and dry area away from heat, sparks, and open flames. [1][13]Containers must be kept tightly closed under an inert atmosphere. [1][2]It is incompatible with water, alcohols, amines, and strong oxidizing agents. [1][13]* Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. [13]Dispose of waste in accordance with all local, state, and federal regulations at a licensed waste disposal facility. [1]
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